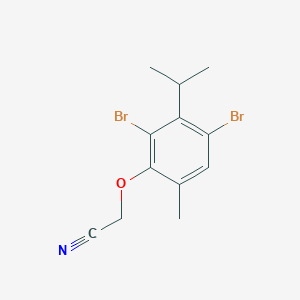

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

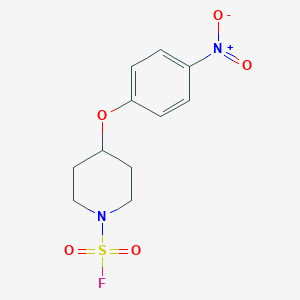

The compound “2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile” is a chemical substance with the CAS Number: 439108-89-1 . It has a molecular weight of 347.05 and its IUPAC name is (2,4-dibromo-3-isopropyl-6-methylphenoxy)acetonitrile . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Aplicaciones Científicas De Investigación

Environmental Degradation and Metabolites

Research on the degradation of brominated flame retardants, such as tetrabromobisphenol A (TBBPA) and its derivatives, reveals the environmental fate of these compounds. Studies have identified over 100 degradation products, including less brominated compounds and metabolites indicative of debromination and β-scission processes. These findings are crucial for understanding the environmental behaviors and potential ecological and health risks associated with these substances (Liu et al., 2018).

Toxicology and Environmental Concentrations

The occurrence and toxicological implications of 2,4,6-tribromophenol (TBP), a product of the degradation of brominated flame retardants, have been extensively reviewed. This compound, found ubiquitously in the environment, lacks comprehensive studies on its toxicokinetics and toxicodynamics. The need for further research on its environmental and health impacts is emphasized, especially considering new flame retardants that degrade into TBP (Koch & Sures, 2018).

Analytical Detection and Environmental Impact

A review on the photocatalytic degradation of organic compounds, including pollutants like phenols and acetonitrile, highlights the importance of understanding the surface reactivity and mechanistic aspects of TiO2 powders in the degradation process. This insight is vital for the development of effective methods to mitigate environmental contamination by these substances (Davit et al., 2004).

Removal Techniques in Wastewater

Innovations in treating wastewater contaminated by pesticides, including 2,4-D and other phenoxy herbicides, have been explored. Techniques such as biological processes and granular activated carbon are highlighted for their effectiveness in removing these compounds, thereby protecting water sources from pollution (Goodwin et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(2,4-dibromo-6-methyl-3-propan-2-ylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFUQRNPLOOPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OCC#N)Br)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)